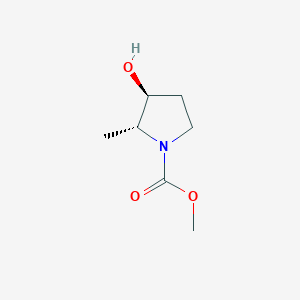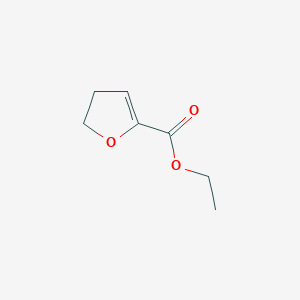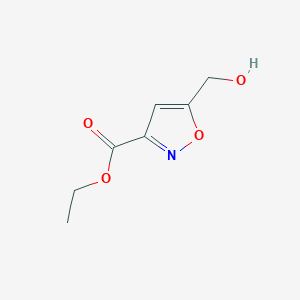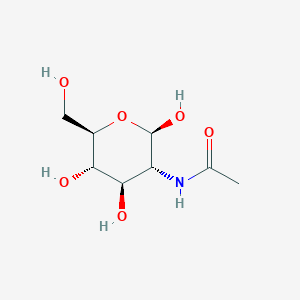
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile, also known as DAPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder with a molecular formula of C21H21N3O.
Wirkmechanismus
The mechanism of action of 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in bacterial and fungal cell wall synthesis, as well as by generating reactive oxygen species that can cause damage to cancer cells.
Biochemische Und Physiologische Effekte
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been shown to exhibit low toxicity in vitro and in vivo studies. It has been reported to have a high binding affinity for metal ions, which makes it a potential candidate for metal ion detection. Additionally, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile in lab experiments is its high purity and low toxicity. It has also been reported to have good solubility in common organic solvents. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile. One potential area of study is its use as a fluorescent probe for metal ion detection. Additionally, further research is needed to understand its mechanism of action and optimize its use as a photosensitizer for cancer treatment. Furthermore, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile's potential use as a corrosion inhibitor and antibacterial/antifungal agent warrants further investigation.
Synthesemethoden
The synthesis of 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile involves the reaction of 4-(4-diethylaminophenyl)-1,2-diamine with 2-cyano-1,4-naphthoquinone in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has shown promising results in various scientific research studies. It has been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been investigated for its antibacterial and antifungal properties, as well as its potential use as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
119006-66-5 |
|---|---|
Produktname |
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile |
Molekularformel |
C21H19N3O |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-[4-(diethylamino)phenyl]imino-1-oxonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C21H19N3O/c1-3-24(4-2)17-11-9-16(10-12-17)23-20-13-15(14-22)21(25)19-8-6-5-7-18(19)20/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
QIZNVVYZTZEDRW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C#N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C#N |
Synonyme |
4-(4-DIETHYLAMINOPHENYLIMINO)-1-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




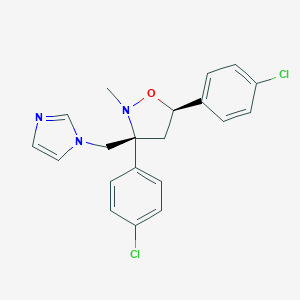
![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)
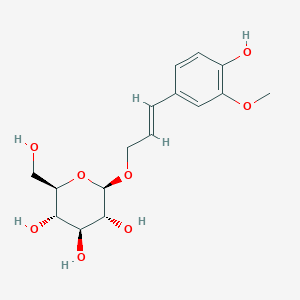
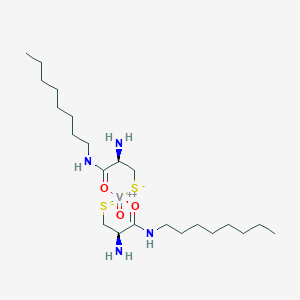


![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)

